molecular formula C24H22N2O2S B2970185 1-(2-Hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-3-(naphthalen-1-ylmethyl)urea CAS No. 2034254-53-8

1-(2-Hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-3-(naphthalen-1-ylmethyl)urea

Cat. No.: B2970185
CAS No.: 2034254-53-8
M. Wt: 402.51
InChI Key: UQAGXNXPUUHYQW-UHFFFAOYSA-N
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Description

This urea derivative features a hydroxyethyl group substituted with a 4-(thiophen-3-yl)phenyl moiety and a naphthalen-1-ylmethyl group on the urea core. The thiophene ring introduces aromatic and electronic diversity, while the naphthyl group enhances hydrophobicity.

Properties

IUPAC Name

1-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]-3-(naphthalen-1-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O2S/c27-23(19-10-8-17(9-11-19)21-12-13-29-16-21)15-26-24(28)25-14-20-6-3-5-18-4-1-2-7-22(18)20/h1-13,16,23,27H,14-15H2,(H2,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQAGXNXPUUHYQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CNC(=O)NCC(C3=CC=C(C=C3)C4=CSC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-3-(naphthalen-1-ylmethyl)urea is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a thiophene ring, a naphthalene moiety, and a urea functional group. Its molecular formula is C23H25N3O6S3C_{23}H_{25}N_{3}O_{6}S_{3}, with a molecular weight of approximately 535.7 g/mol. The presence of the hydroxy and thiophene groups contributes to its biological activity by facilitating interactions with various biological targets.

1. Anticancer Activity

Research indicates that thiourea derivatives, including those similar to this compound, exhibit significant anticancer properties. For instance, compounds with similar structures demonstrated GI50 values (the concentration required to inhibit cell growth by 50%) in various cancer cell lines, such as:

Cell Line GI50 (μM)
EKVX (lung cancer)1.7
RPMI-8226 (leukemia)21.5
OVCAR-4 (ovarian cancer)25.9
PC-3 (prostate cancer)28.7

These findings suggest that the compound may possess selective cytotoxicity against certain cancer types, warranting further investigation into its potential as an anticancer agent .

2. Antimicrobial Activity

Thiourea derivatives have also been reported to exhibit antimicrobial properties. The compound's ability to form hydrogen bonds enhances its interaction with bacterial enzymes, potentially leading to effective inhibition of bacterial growth. In vitro studies have shown that related compounds can act against various bacterial strains, indicating a promising avenue for developing new antimicrobial agents .

3. Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in cancer progression and other diseases. For example, related structures have shown inhibition of glycogen synthase kinase-3 (GSK-3), which is crucial in regulating cell proliferation and apoptosis . The inhibition of GSK-3 activity by similar compounds was reported with an IC50 value of 140 nM, suggesting that this compound could have comparable effects.

The biological activity of this compound likely involves multiple mechanisms:

  • Enzyme Interaction : The urea group facilitates binding to enzyme active sites, potentially altering their activity.
  • Receptor Modulation : The compound may act on specific receptors, influencing signaling pathways related to cell growth and survival.
  • Hydrogen Bonding : The presence of hydroxyl and thiophene groups allows for strong hydrogen bonding with biological macromolecules, enhancing its binding affinity.

Case Studies

Recent studies have highlighted the efficacy of compounds structurally related to this urea derivative:

  • A study demonstrated that a thiourea derivative exhibited broad-spectrum antitumor activity across multiple cancer cell lines with varying GI50 values, reinforcing the potential therapeutic applications of such compounds .
  • Another investigation focused on the synthesis and testing of related thiourea compounds showed promising results against resistant bacterial strains, emphasizing the need for further exploration in drug development .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Urea Derivatives with Aryl and Naphthyl Groups

1-[1-(2,4-Dichlorophenyl)Ethyl]-3-(1-Naphthyl)Urea () Core Structure: Urea. Substituents: 1-(2,4-Dichlorophenyl)ethyl (electron-withdrawing Cl groups) and naphthalen-1-yl. Key Differences: The dichlorophenyl group may enhance metabolic stability compared to the hydroxyethyl-thiophenyl group in the target compound.

1-(Naphthalen-1-yl)-3-[(Thiophen-2-yl)Carbonyl]Thiourea ()

  • Core Structure : Thiourea (S replaces O in urea).
  • Substituents : Thiophen-2-yl carbonyl (electron-deficient due to carbonyl) and naphthalen-1-yl.
  • Key Differences : Thiourea’s sulfur atom alters hydrogen-bonding capacity and acidity compared to urea. The thiophen-2-yl carbonyl group introduces a planar, conjugated system absent in the target compound .

Bioactive Thiophene-Containing Compounds
  • 1-(4-Fluorophenyl)-3-(Thiophen-3-yl)-5-(4-(4-Methylpiperazin-1-yl)Phenyl)-2-Pyrazoline (2f) ()
    • Activity : Exhibits cytotoxicity against HL-60 and K562 leukemia cells via caspase-3 activation.
    • Structural Insight : The thiophen-3-yl group, shared with the target compound, may contribute to DNA intercalation or kinase inhibition. The pyrazoline core differs from urea but highlights the pharmacological relevance of thiophen-3-yl substituents .

Research Findings and Hypotheses

  • Thiophen-3-yl Role : In pyrazoline derivatives (), this group enhances cytotoxicity, suggesting the target compound may share similar apoptotic pathways.
  • Hydroxyethyl Group : Unlike dichlorophenyl or carbonyl substituents in analogs, this group may improve aqueous solubility but reduce membrane permeability.
  • Naphthyl Group : Common in all analogs, it likely aids in hydrophobic interactions with biological targets, such as kinase ATP-binding pockets .

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